2-(2-Bromopyridin-4-yl)ethanol
Overview
Description
2-(2-Bromopyridin-4-yl)ethanol is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of a bromine atom at the second position and an ethanol group at the fourth position of the pyridine ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromopyridin-4-yl)ethanol can be synthesized through several methods. One common method involves the bromination of 4-pyridyl ethanol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient and scalable production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridyl ethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products Formed
Oxidation: 2-(2-Bromopyridin-4-yl)acetaldehyde or 2-(2-Bromopyridin-4-yl)acetic acid.
Reduction: 2-(2-Pyridyl)ethanol.
Substitution: Various substituted pyridyl ethanols depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromopyridin-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromopyridin-4-yl)ethanol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
2-(2-Bromopyridin-4-yl)ethanol can be compared with other similar compounds, such as:
2-(2-Chloropyridin-4-yl)ethanol: Similar structure but with a chlorine atom instead of bromine.
2-(2-Iodopyridin-4-yl)ethanol: Similar structure but with an iodine atom instead of bromine.
2-(2-Fluoropyridin-4-yl)ethanol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in this compound provides unique reactivity compared to its halogenated counterparts. Bromine is more reactive than chlorine and less reactive than iodine, offering a balance of reactivity and stability that can be advantageous in certain chemical reactions.
Biological Activity
2-(2-Bromopyridin-4-yl)ethanol is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C8H9BrN
- Molecular Weight : 216.07 g/mol
The compound features a bromine atom attached to a pyridine ring, which is known to influence its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the bromination of 4-pyridinol followed by reduction processes. The general synthetic route can be summarized as follows:
- Bromination : 4-Pyridinol is treated with bromine in an appropriate solvent to introduce the bromine substituent at the 2-position.
- Reduction : The resultant compound undergoes reduction to yield this compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal properties against several pathogenic fungi. Studies show that it inhibits fungal growth by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes.
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 16 µg/mL |
Aspergillus niger | 32 µg/mL |
The mechanism by which this compound exerts its biological effects is believed to involve several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways in microbes.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, further contributing to its antimicrobial effects.
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound showed promising activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.
Research on Fungal Inhibition
Another study focused on the antifungal properties of the compound, demonstrating its effectiveness against clinical isolates of Candida species. The research indicated that treatment with this compound significantly reduced fungal load in infected mouse models, suggesting its potential for therapeutic applications in treating fungal infections.
Properties
IUPAC Name |
2-(2-bromopyridin-4-yl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-7-5-6(2-4-10)1-3-9-7/h1,3,5,10H,2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVLYVLUQDQVDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206250-17-0 | |
Record name | 2-(2-bromopyridin-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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